molecular formula C11H11N3O B12858330 1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone

1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone

Cat. No.: B12858330
M. Wt: 201.22 g/mol
InChI Key: GOLVCDNZBOLINT-UHFFFAOYSA-N
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Description

1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone is an organic compound that features a benzotriazole moiety attached to a cyclopropyl ketone. Benzotriazole derivatives are known for their versatility in synthetic chemistry, and they have found applications in various fields, including medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone typically involves the coupling of benzotriazole with a cyclopropyl ketone precursor. One common method involves the use of Grignard reagents. The reaction is carried out in the presence of catalytic amounts of zinc bromide, which facilitates the coupling process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the Grignard coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopropyl carboxylic acids or cyclopropyl ketones.

    Reduction: Cyclopropyl alcohols.

    Substitution: Various substituted benzotriazole derivatives.

Mechanism of Action

The mechanism of action of 1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects . The benzotriazole moiety enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone is unique due to its combination of a benzotriazole moiety with a cyclopropyl ketone. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-2-cyclopropylethanone

InChI

InChI=1S/C11H11N3O/c15-11(7-8-5-6-8)14-10-4-2-1-3-9(10)12-13-14/h1-4,8H,5-7H2

InChI Key

GOLVCDNZBOLINT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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